molecular formula C15H19NO6S B2726857 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 2034473-32-8

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No. B2726857
CAS RN: 2034473-32-8
M. Wt: 341.38
InChI Key: NCYSQYJXSVUQQR-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a prodrug of a potent histone deacetylase (HDAC) inhibitor and has been studied for its role in cancer therapy, neuroprotection, and other diseases.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations A study by Wnuk et al. (2000) introduces a methodology for the removal of the sulfone moiety from ethyl 2-(pyridin-2-ylsulfonyl)hexanoate and related compounds, which could be relevant for synthesizing or modifying compounds similar to the one . This process involves stannyl radical-mediated cleavage and can lead to the synthesis of alpha-fluoro esters, showcasing a mild approach for desulfonylation and fluorination reactions, potentially applicable to the synthesis or modification of the target compound (Wnuk, Ríos, Khan, & Hsu, 2000).

Protecting Groups in Amine Synthesis Research by Sakamoto et al. (2006) on 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride explores its use as a new versatile sulfonating agent for amines, indicating its stability under various conditions and its role in activating amines for further reactions. This could imply the utility of similar sulfone-based protecting groups in the synthesis or functionalization of compounds like 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one, particularly in the context of amine synthesis and modification (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Applications in Medicinal Chemistry and Drug Design The research by Bachi and Gross (1983) on the enantiospecific synthesis of 4-alkoxyazetidin-2-ones through thermolysis of N-unsubstituted 4-alkylsulphinyl- and 4-benzothiazolylthio-azetidin-2-ones highlights the importance of stereocontrolled synthesis in drug design. Given the presence of an azetidinyl moiety in the compound of interest, similar methodologies could be relevant for its synthesis or for designing derivatives with potential biological activity (Bachi & Gross, 1983).

Chemicoenzymatic Approaches to Monobactam Synthesis Yamashita et al. (1988) discuss the synthesis of monobactam analogues, including those with a methoxyethyl group at the β-lactam ring's C-4 position, through a chemicoenzymatic approach. This research could be relevant for exploring the synthesis and biological application of β-lactam derivatives of the target compound, especially considering the significance of β-lactam antibiotics and their synthetic analogues in medicinal chemistry (Yamashita, Minami, Sakakibara, Kobayashi, & Ohno, 1988).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-(3-ethylsulfonylazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6S/c1-3-23(18,19)12-7-16(8-12)15(17)10(2)22-11-4-5-13-14(6-11)21-9-20-13/h4-6,10,12H,3,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYSQYJXSVUQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C(C)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one

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